
Ácido (4-carbamoil-2-fluorofenil)borónico
Descripción general
Descripción
(4-Carbamoyl-2-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C7H7BFNO3 and its molecular weight is 182.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Carbamoyl-2-fluorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Carbamoyl-2-fluorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reacciones de acoplamiento
Ácido (4-carbamoil-2-fluorofenil)borónico: puede utilizarse como reactivo en diversas reacciones de acoplamiento. Se sabe que los ácidos borónicos similares participan en el acoplamiento de Suzuki, que es un tipo de reacción de acoplamiento cruzado que se utiliza para sintetizar compuestos biarílicos. Este proceso suele implicar activación por microondas y catalizadores como el tritón B .
Actividad biológica
Se han explorado compuestos derivados de ácidos borónicos por su actividad biológica. Por ejemplo, pueden transformarse en nuevos terfenilos biológicamente activos, que pueden tener aplicaciones potenciales en el desarrollo de fármacos .
Aplicaciones de detección
Los ácidos borónicos tienen interacciones únicas con los dioles y las bases de Lewis fuertes como los aniones fluoruro o cianuro. Estas interacciones los hacen útiles en aplicaciones de detección para detectar diversas sustancias .
Diseño y suministro de fármacos
Los ácidos fenilborónicos y sus ésteres se consideran valiosos en el diseño de nuevos fármacos y sistemas de administración de fármacos. Son particularmente conocidos como portadores de boro adecuados para la terapia de captura de neutrones, aunque solo son marginalmente estables en agua .
Síntesis de compuestos de cristal líquido
Los ácidos fluorofenilborónicos relacionados se han utilizado para sintetizar nuevos compuestos de cristal líquido, como los fluorobifenilciclohexenos y los difluoroterfenilos, lo que podría sugerir aplicaciones similares para el ácido (4-carbamoil-2-fluorofenil)borónico .
Agonistas del receptor de leucotrieno B4
Otra aplicación potencial podría ser en la síntesis de o-fenilfenoles, que se han identificado como potentes agonistas del receptor de leucotrieno B4. Esto sugiere un papel en el desarrollo de fármacos antiinflamatorios .
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (4-Carbamoyl-2-fluorophenyl)boronic acid would interact with a palladium catalyst and an organohalide . The boronic acid donates its organoboron group to the palladium catalyst in a process called transmetalation . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c for optimal stability .
Result of Action
The primary result of (4-Carbamoyl-2-fluorophenyl)boronic acid’s action in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of (4-Carbamoyl-2-fluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the success of Suzuki-Miyaura cross-coupling reactions can depend on the presence of a suitable palladium catalyst and an appropriate organohalide .
Propiedades
IUPAC Name |
(4-carbamoyl-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BFNO3/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUCXBQJEJTERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660308 | |
| Record name | (4-Carbamoyl-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-22-2 | |
| Record name | (4-Carbamoyl-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


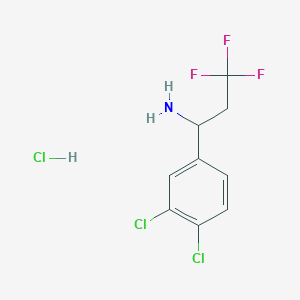
![4-[(2-Aminophenyl)methyl]phenol hydrochloride](/img/structure/B1521988.png)
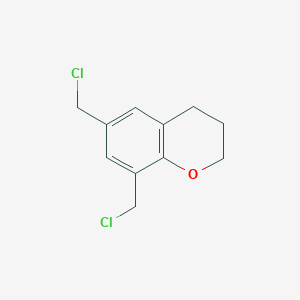
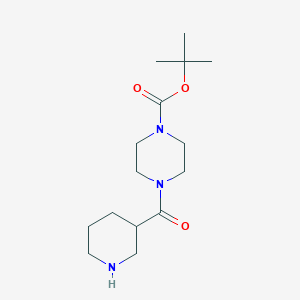


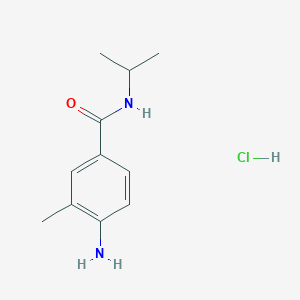
![Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1521998.png)
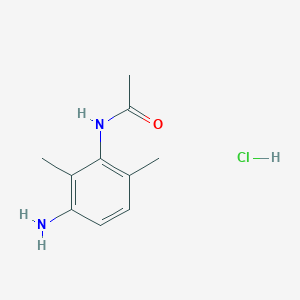
![2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1522000.png)
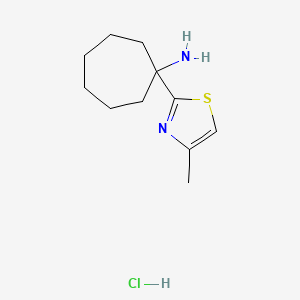
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B1522002.png)


